3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 868213-21-2
VCID: VC21369473
InChI: InChI=1S/C19H21NO3/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-20-16-6-4-5-7-17(16)23-19(20)21/h4-9,12-13H,10-11H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3OC2=O
Molecular Formula: C19H21NO3
Molecular Weight: 311.4g/mol

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

CAS No.: 868213-21-2

Cat. No.: VC21369473

Molecular Formula: C19H21NO3

Molecular Weight: 311.4g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one - 868213-21-2

Specification

CAS No. 868213-21-2
Molecular Formula C19H21NO3
Molecular Weight 311.4g/mol
IUPAC Name 3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C19H21NO3/c1-13(2)15-9-8-14(3)12-18(15)22-11-10-20-16-6-4-5-7-17(16)23-19(20)21/h4-9,12-13H,10-11H2,1-3H3
Standard InChI Key GWAXSVQSMDRLQT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3OC2=O
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3OC2=O

Introduction

3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole derivatives class. It features a benzene ring fused to an oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Reactions

The synthesis of 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. Common methods require careful control of temperature and pH to optimize yield and purity. Catalysts such as metal oxides or ionic liquids may be employed to enhance reaction efficiency.

Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The choice of reagents greatly influences the yield and selectivity of the desired products.

Biological Activity and Applications

Data from pharmacological studies suggest that compounds with a benzoxazole structure often exhibit significant biological activity. This is primarily due to their interaction with specific biological targets, which can lead to various therapeutic effects.

The potential applications of 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one include medicinal chemistry, where it may serve as a precursor or active compound in drug development.

Spectral Analysis and Purity Confirmation

Relevant analyses such as spectral data (NMR, IR) are crucial for confirming the identity and purity of the synthesized compound. These techniques help in verifying the chemical structure and ensuring that the compound meets the required standards for further research or application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator